molecular formula C17H24N2O2 B13215238 tert-Butyl 7'-ethyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 7'-ethyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13215238
M. Wt: 288.4 g/mol
InChI Key: ZMOZBFYTEXJBFA-UHFFFAOYSA-N
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Description

tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a tert-butyl group, an ethyl group, and a spiro linkage between an azetidine and an indole moiety. The presence of these functional groups and the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Spirocyclization: The spiro linkage is formed by reacting the azetidine and indole intermediates under specific conditions, often involving the use of strong bases or acids to facilitate the cyclization.

    tert-Butyl Protection:

Industrial Production Methods

Industrial production of tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s specificity and potency. Additionally, the tert-butyl and ethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl-substituted indoles: Compounds with similar indole structures but different substituents at the tert-butyl position.

    Spirocyclic azetidines: Compounds with similar spirocyclic structures but different substituents on the azetidine ring.

    tert-Butyl carbamates: Compounds with tert-butyl groups and carbamate functionalities.

Uniqueness

tert-Butyl 7’-ethyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its combination of a spirocyclic structure, tert-butyl group, and ethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The spiro linkage provides rigidity and stability, while the tert-butyl and ethyl groups influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 7-ethylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-5-12-7-6-8-13-14(12)18-9-17(13)10-19(11-17)15(20)21-16(2,3)4/h6-8,18H,5,9-11H2,1-4H3

InChI Key

ZMOZBFYTEXJBFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C3(CN2)CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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